molecular formula C19H21NO6S B12004091 Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate CAS No. 14370-73-1

Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate

Cat. No.: B12004091
CAS No.: 14370-73-1
M. Wt: 391.4 g/mol
InChI Key: BQRYIDLLMHALEC-UHFFFAOYSA-N
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Description

Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfonamide group linked to a 2-ethoxy-2-oxoethyl chain and a 4-methylphenyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the ethoxy-oxoethyl group and steric bulk from the sulfonamide and aromatic substituents.

Properties

CAS No.

14370-73-1

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C19H21NO6S/c1-4-26-18(21)13-20(17-8-6-5-7-16(17)19(22)25-3)27(23,24)15-11-9-14(2)10-12-15/h5-12H,4,13H2,1-3H3

InChI Key

BQRYIDLLMHALEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Medicinal Chemistry Applications

    1.1 Anticancer Activity

    Recent studies have indicated that compounds similar to methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate exhibit promising anticancer properties. For instance, derivatives of sulfonamide have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth.

    CompoundTarget Cancer TypeMechanism of Action
    This compoundBreast CancerEnzyme inhibition
    Sulfonamide Derivative XLung CancerApoptosis induction

    1.2 Antimicrobial Properties

    This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

    Materials Science Applications

    2.1 Photoinitiators in Polymer Chemistry

    The compound's structure allows it to function as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are substances that generate free radicals upon exposure to light, initiating polymerization processes.

    ApplicationRole of Compound
    UV-Curable CoatingsPhotoinitiator
    AdhesivesFree radical generation

    Case Study : A recent study highlighted the use of this compound as a photoinitiator in formulating UV-curable coatings, demonstrating enhanced curing rates and improved mechanical properties of the final product.

    Analytical Chemistry Applications

    3.1 Development of Chemosensors

    This compound has been explored for its potential in developing chemosensors for detecting metal ions. The compound's ability to form complexes with metal ions can be harnessed for analytical purposes.

    Metal IonDetection Method
    Copper IIFluorescence
    Gadolinium IIIColorimetric

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Sulfonylamino Benzoate Esters in Agrochemicals

    Several methyl benzoate derivatives with sulfonylamino and triazine substituents are widely used as herbicides (Table 1). These include:

    Compound Name Substituents CAS Number Primary Use
    Triflusulfuron methyl ester 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl Not provided Herbicide (sulfonylurea)
    Ethametsulfuron methyl ester 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl Not provided Herbicide (sulfonylurea)
    Metsulfuron methyl ester 4-methoxy-6-methyl-1,3,5-triazin-2-yl Not provided Herbicide (sulfonylurea)

    Key Differences :

    • The target compound lacks the triazine moiety present in these analogs, which is critical for binding to acetolactate synthase (ALS) in plants, a mechanism central to sulfonylurea herbicides .

    Chlorinated and Extended-Chain Analogs

    Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate (CAS 247237-43-0) shares structural similarity but differs in two key aspects:

    Extended Alkyl Chain : The 4-ethoxy-4-oxobutyl group (vs. 2-ethoxy-2-oxoethyl) may reduce solubility in polar solvents, impacting formulation and bioavailability .

    Chromene-Based Sulfonamides

    (7,8-dimethyl-2-oxochromen-4-yl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate (CAS 735293-16-0) replaces the benzoate core with a chromene ring. This structural shift suggests divergent applications:

    • Chromene derivatives are often explored for pharmaceutical activities (e.g., anti-inflammatory, anticancer) due to their aromatic heterocyclic nature .
    • The target compound’s benzoate core aligns more closely with agrochemical sulfonylureas, though both share sulfonamide functional groups .

    Comparison with Functionally Similar Compounds

    MP-A08: A Dual Sphingosine Kinase Inhibitor

    MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) is a sulfonamide-based ATP-competitive inhibitor of SphK1/2 (Ki = 27 μM and 7 μM, respectively) .

    Structural and Functional Contrasts :

    • Core Structure: MP-A08 features a bis-sulfonamide with an iminomethyl linker, whereas the target compound has a benzoate ester.
    • Bioactivity: MP-A08’s kinase inhibition contrasts with the pesticidal activity of sulfonylamino benzoates, highlighting how minor structural changes (e.g., ester vs. sulfonamide linkages) dictate functional roles .

    Biological Activity

    Methyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]benzoate, with the molecular formula C19H21NO6S, is a compound that belongs to the class of benzoate derivatives. Its unique structure includes ester and sulfonamide functional groups, which contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential applications based on diverse research findings.

    1. Structural Overview

    The compound features a benzoate ring connected to an ethoxy-oxoethyl group and a sulfonylamino group. The molecular weight is approximately 391.4 g/mol, and its IUPAC name is this compound. The structural representation can be summarized as follows:

    PropertyValue
    CAS Number 14370-73-1
    Molecular Formula C19H21NO6S
    Molecular Weight 391.4 g/mol
    IUPAC Name This compound

    2. Synthesis

    The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Reaction conditions such as temperature, solvents, and catalysts are optimized for high yields. The compound's preparation methods have been documented in various studies, highlighting its potential for industrial production due to its unique properties.

    3.1 Antimicrobial Properties

    Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

    3.2 Enzyme Inhibition

    The compound has shown promise as an enzyme inhibitor, particularly in the context of lysine-specific demethylase (LSD1). LSD1 plays a crucial role in epigenetic regulation, and inhibitors of this enzyme have therapeutic implications for cancer treatment. Studies revealed that methyl benzoate derivatives could modulate LSD1 activity, thereby affecting gene expression related to tumor progression .

    3.3 Anti-inflammatory Effects

    In addition to antimicrobial and enzyme inhibition properties, this compound has been investigated for its anti-inflammatory effects. Experimental models demonstrated that it reduces inflammation markers, indicating its potential use in developing anti-inflammatory drugs .

    Case Study 1: Antimicrobial Efficacy

    A study conducted by researchers at the University of Manchester evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results showed a significant reduction in bacterial colony counts when treated with the compound compared to control groups.

    Case Study 2: Enzyme Inhibition in Cancer Therapy

    Another research effort focused on the inhibition of LSD1 by methyl benzoate derivatives. The study reported a dose-dependent inhibition of LSD1 activity, correlating with reduced cell viability in cancer cell lines. This suggests that this compound may serve as a lead compound for developing new cancer therapeutics .

    Q & A

    Q. Advanced Research Focus

    • Target Identification : Use affinity chromatography with immobilized compound analogs to isolate binding proteins .
    • Kinetic Studies : Monitor enzyme inhibition (e.g., sulfonamide-targeted carbonic anhydrase) via stopped-flow spectroscopy .
    • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to triazine or sulfonylurea targets .

    Which analytical techniques are most reliable for assessing purity and stability?

    Q. Basic Research Focus

    • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) quantify impurities <0.1% .
    • NMR : ¹H/¹³C NMR (DMSO-d6) identifies residual solvents or degradation products (e.g., free benzoic acid).
    • Stability Testing : Accelerated studies (40°C/75% RH for 4 weeks) under ICH guidelines assess hydrolytic degradation of ester groups .

    How can computational modeling enhance the design of derivatives with improved activity?

    Q. Advanced Research Focus

    • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian or COSMO-RS .
    • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.2) to prioritize derivatives .

    What are the key considerations for comparative studies with structural analogs?

    Q. Advanced Research Focus

    • Substituent Effects : Compare sulfonylurea analogs (e.g., ethametsulfuron-methyl in ) to evaluate how ethyl vs. methyl groups alter herbicidal activity .
    • Bioisosteric Replacement : Replace the benzoate ester with amides (e.g., from ) to modulate solubility and target affinity .

    How does the compound’s stability vary under different storage conditions?

    Q. Basic Research Focus

    • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .
    • Hydrolytic Stability : Avoid aqueous buffers at pH >8, where ester hydrolysis accelerates (t½ <24 hours) .

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